molecular formula C8H14Cl2N2 B6155596 N1,N4-dimethylbenzene-1,4-diamine dihydrochloride CAS No. 10541-30-7

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride

Cat. No.: B6155596
CAS No.: 10541-30-7
M. Wt: 209.11 g/mol
InChI Key: PXJHVKRLFWZUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1,N4-dimethylbenzene-1,4-diamine dihydrochloride” is a chemical compound . It is also known as "N1,N4-Dimethylbutane-1,4-diamine" . It is a salt .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of N,N-dimethylbenzene-1,4-diamine with hydrochloric acid . Another method involves the use of N,N-dimethylbenzene-1,4-diamine with sodium nitrite and hydrochloric acid for nitrosation, followed by reduction with iron powder and hydrochloric acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H13ClN2 . The molecular weight is 172.66 g/mol . The InChI code is 1S/C8H12N2.2ClH/c1-6-5-7(10-2)3-4-8(6)9;;/h3-5,10H,9H2,1-2H3;2*1H .


Chemical Reactions Analysis

“this compound” neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 136.1943 g/mol . It has a boiling point of 536.2 K .

Mechanism of Action

“N1,N4-dimethylbenzene-1,4-diamine dihydrochloride” has been used as an antioxidant . It has been used in preventing and/or treating prostate cancer in male humans, and in reducing the concentration of reactive oxygen species in human prostate gland tissue or any other body tissue .

Safety and Hazards

“N1,N4-dimethylbenzene-1,4-diamine dihydrochloride” is classified as a dangerous substance. It has hazard statements H226-H302+H312-H314-H330 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N1,N4-dimethylbenzene-1,4-diamine dihydrochloride can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "p-xylene", "nitric acid", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrochloric acid", "N,N-dimethylformamide", "sodium borohydride" ], "Reaction": [ "Step 1: Nitration of p-xylene with nitric acid and sulfuric acid to form 1,4-dinitro-p-xylene", "Step 2: Reduction of 1,4-dinitro-p-xylene with sodium borohydride to form 1,4-diamino-p-xylene", "Step 3: Methylation of 1,4-diamino-p-xylene with excess dimethyl sulfate to form N1,N4-dimethylbenzene-1,4-diamine", "Step 4: Quaternization of N1,N4-dimethylbenzene-1,4-diamine with hydrochloric acid to form N1,N4-dimethylbenzene-1,4-diamine dihydrochloride" ] }

CAS No.

10541-30-7

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H

InChI Key

PXJHVKRLFWZUNV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)NC.Cl.Cl

Purity

95

Related CAS

99-98-9 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.